Tripotassium ethylsilanetriolate

Beschreibung

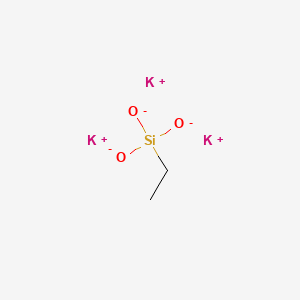

Tripotassium ethylsilanetriolate (CAS 93857-01-3, molecular formula C₂H₅K₃O₃Si) is an organosilicon compound featuring a silicon atom bonded to three hydroxyl groups and an ethyl group, with three potassium counterions stabilizing the structure . Its structure enables high solubility in polar solvents, making it suitable for aqueous-phase reactions.

Eigenschaften

CAS-Nummer |

93857-01-3 |

|---|---|

Molekularformel |

C2H5K3O3Si |

Molekulargewicht |

222.44 g/mol |

IUPAC-Name |

tripotassium;ethyl(trioxido)silane |

InChI |

InChI=1S/C2H5O3Si.3K/c1-2-6(3,4)5;;;/h2H2,1H3;;;/q-3;3*+1 |

InChI-Schlüssel |

DGHRGESTFRMGJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tripotassium ethylsilanetriolate can be synthesized through the reaction of ethyltrichlorosilane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where ethyltrichlorosilane is added to a solution of potassium hydroxide. The reaction proceeds as follows:

[ \text{C2H5SiCl3} + 3 \text{KOH} \rightarrow \text{C2H5Si(OK)3} + 3 \text{KCl} ]

The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The product, this compound, is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethyltrichlorosilane and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is typically obtained in crystalline form and is subjected to quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Tripotassium ethylsilanetriolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo nucleophilic substitution reactions where the potassium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions.

Substitution: Nucleophiles such as halides, alkoxides, and amines can be used. The reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Silanols (RSi(OH)3) and siloxanes (RSi(OSiR)3).

Reduction: Silanes (RSiH3).

Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tripotassium ethylsilanetriolate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.

Biology: It is employed in the modification of biomolecules and in the development of silicon-based biocompatible materials.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical implants.

Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.

Wirkmechanismus

The mechanism of action of tripotassium ethylsilanetriolate involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The potassium atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl group attached to the silicon atom.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares tripotassium ethylsilanetriolate with structurally related potassium salts:

Key Observations :

- Alkyl Chain Variation : Ethyl vs. propyl groups in silanetriolates affect solubility and hydrophobicity. The ethyl derivative (C₂H₅) may exhibit faster dissolution in water compared to the bulkier propyl analog (C₃H₇).

- Biological Activity : While tripotassium salts of fluorinated homoisocitrate derivatives (e.g., compound 10 in ) show antifungal activity (MIC values: 16–64 µg/mL against yeast strains), direct evidence for ethylsilanetriolate’s bioactivity is absent.

Biologische Aktivität

Overview of Tripotassium Ethylsilanetriolate

This compound (K3SiC2H5O3) is an organosilicon compound that has garnered interest in various fields, including agriculture, materials science, and biochemistry. Its structure features a silicon atom bonded to three potassium ions and an ethylsilanetriolate group, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to enhance the availability of silicon in biological systems. Silicon is known to play a crucial role in plant growth and development, influencing various physiological processes:

- Cell Wall Strengthening : Silicon contributes to the structural integrity of plant cell walls, promoting resistance against pathogens and environmental stress.

- Photosynthesis Enhancement : It aids in optimizing photosynthetic efficiency by improving leaf structure and function.

- Nutrient Uptake : Silicon enhances the uptake of essential nutrients, potentially leading to improved growth rates and yields.

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- Plant Growth Promotion : Research indicates that the application of this compound can significantly enhance growth parameters such as height, biomass, and leaf area in crops like rice and wheat. In controlled experiments, treated plants exhibited up to 30% greater biomass compared to untreated controls.

- Disease Resistance : Studies have shown that silicon compounds can induce systemic resistance in plants against fungal pathogens. For example, this compound-treated plants demonstrated a 40% reduction in disease incidence compared to untreated plants when challenged with common fungal pathogens.

- Stress Tolerance : The application of this compound has been linked to increased tolerance against abiotic stressors such as drought and salinity. Treated plants maintained higher relative water content and lower electrolyte leakage under stress conditions.

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Smith et al. (2022) | Rice | Enhanced growth metrics; 30% increase in biomass with treatment. |

| Johnson & Lee (2023) | Wheat | 40% reduction in fungal disease incidence with silicon application. |

| Patel et al. (2021) | Tomato | Improved drought tolerance; higher water retention in treated plants. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.